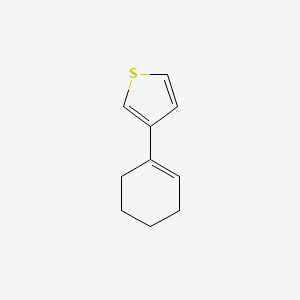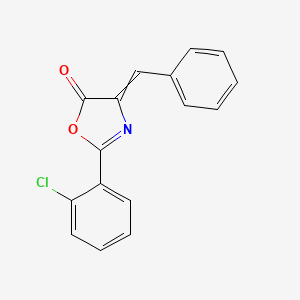
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one typically involves the reaction of 2-chlorobenzaldehyde with hippuric acid in the presence of acetic anhydride. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-Benzylidene-2-phenyloxazol-5-one
- 4-Benzylidene-2-(2-methylphenyl)-1,3-oxazol-5-one
- 4-Benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one
Uniqueness
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other similar compounds .
属性
CAS 编号 |
40547-06-6 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H |
InChI 键 |
GIHHWZDCEABATP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
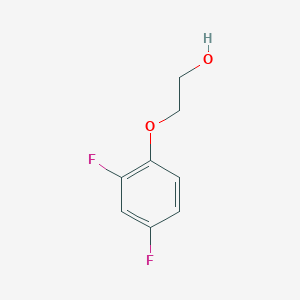
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetonitrile](/img/structure/B8579458.png)
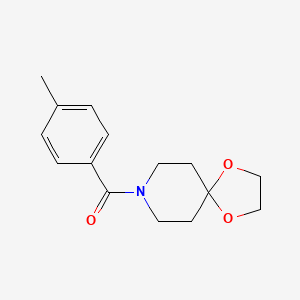
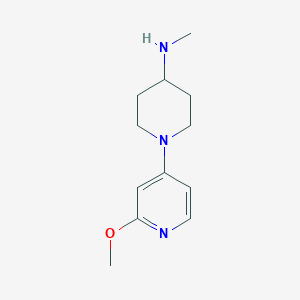
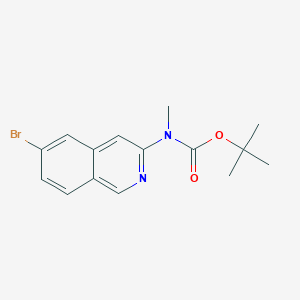
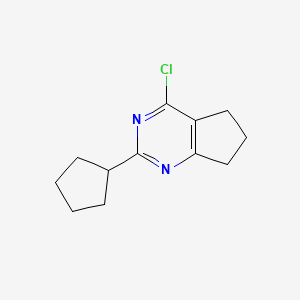
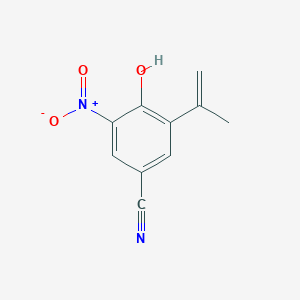
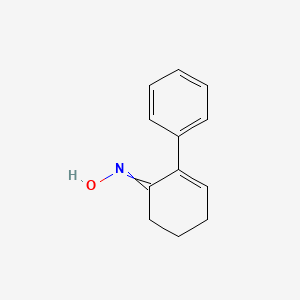
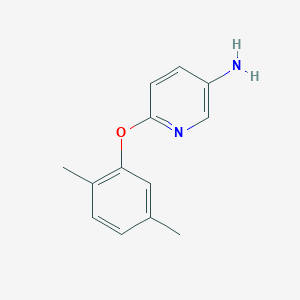
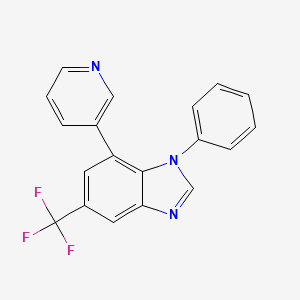
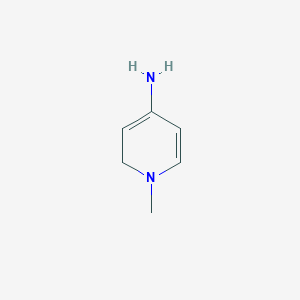
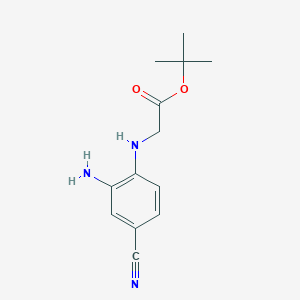
![2-ethoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8579552.png)
